2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt

Catalog No.
S656080
CAS No.
3888-44-6
M.F
C10H8O8S2.Na
M. Wt
342.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, mo...

CAS Number

3888-44-6

Product Name

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt

IUPAC Name

sodium;4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate

Molecular Formula

C10H8O8S2.Na

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C10H8O8S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);/q;+1/p-1

InChI Key

UPYOFRGSTDARPV-UHFFFAOYSA-M

SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)O)O)S(=O)(=O)[O-].[Na+]

Synonyms

chromotropic acid, chromotropic acid, disodium salt, chromotropic acid, monosodium salt

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)O)O)S(=O)(=O)[O-].[Na+]

The exact mass of the compound 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalenesulfonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt (CAS 3888-44-6), commonly known as chromotropic acid monosodium salt, is a highly soluble peri-diol naphthalenedisulfonic acid derivative used extensively as an analytical reagent and dye intermediate [1]. Unlike the free acid, the monosodium salt offers a controlled dissolution profile and maintains structural stability at temperatures exceeding 300 °C [2]. Its primary industrial value lies in its specific reactivity with formaldehyde in strongly acidic media and its ability to act as a bidentate or tridentate ligand precursor in the synthesis of azo dyes and Schiff base metal complexes.

Procurement substitution with the more common chromotropic acid disodium salt dihydrate (CAS 5808-22-0) introduces significant process variability. The disodium salt is highly hygroscopic, typically containing 8.5% to 9.5% water by mass, which causes stoichiometric drift during the preparation of quantitative analytical standards . Furthermore, the monosodium salt yields a mildly acidic aqueous solution (pH 5.0–6.0 at 5% w/v), whereas the fully neutralized disodium salt shifts the baseline pH higher [1]. This difference in initial pH is critical; an overly alkaline starting environment can accelerate the premature auto-oxidation of the sensitive peri-diol groups before azo coupling or complexation reactions can be completed.

Hygroscopicity and Stoichiometric Reproducibility

Accurate reagent preparation requires a stable anhydrous mass. The monosodium salt provides a stable weighing baseline, whereas the disodium salt dihydrate exhibits significant hygroscopicity, containing between 8.5% and 9.5% water as measured by Karl Fischer titration . This moisture uptake requires continuous desiccation or constant moisture correction to prevent concentration errors in standard solutions.

Evidence DimensionBaseline water mass variance
Target Compound DataStable anhydrous mass profile
Comparator Or BaselineDisodium salt dihydrate (8.5 - 9.5% water content)
Quantified Difference~9% mass variance eliminated
ConditionsAmbient laboratory weighing and standard solution preparation

Procuring the monosodium salt reduces stoichiometric errors in quantitative analytical reagent preparation without requiring rigorous pre-drying protocols.

Aqueous Solution pH and Oxidation Prevention

The ionization state of the sulfonic acid groups dictates the starting pH of the reaction matrix. A 5% w/v aqueous solution of the monosodium salt maintains a mildly acidic pH of 5.0 to 6.0 [1]. In contrast, the fully neutralized disodium salt lacks this buffering capacity, yielding a more alkaline solution that increases the susceptibility of the peri-diol groups to premature oxidation prior to coupling.

Evidence DimensionInitial solution pH
Target Compound DatapH 5.0 - 6.0
Comparator Or BaselineDisodium salt (neutral to alkaline)
Quantified Difference1.0 to 2.0+ pH unit reduction in baseline alkalinity
Conditions5% w/v aqueous solution at ambient temperature

The mildly acidic profile of the monosodium salt protects the sensitive diol functional groups from auto-oxidation during the initial stages of dye synthesis.

Thermal Stability in Harsh Analytical Matrices

Analytical methods for formaldehyde detection require dissolving the reagent in concentrated (75%-96%) sulfuric acid, generating a severe exotherm [2]. The monosodium salt demonstrates high thermal stability, maintaining structural integrity with no observable melting or decomposition point below 300 °C [1]. This ensures the reagent does not degrade during the aggressive dissolution step, which is a risk when using less stable free acid forms.

Evidence DimensionDecomposition onset temperature
Target Compound Data>300 °C melting/decomposition point
Comparator Or BaselineFree chromotropic acid (lower thermal stability, higher volatility)
Quantified DifferenceMaintains structural integrity >300 °C
ConditionsExothermic dissolution in concentrated sulfuric acid

Ensures the reagent survives the highly exothermic acid dissolution step required for precise colorimetric assays.

High-Precision Formaldehyde Quantification (NIOSH Method 3500)

Because the monosodium salt offers a stable, low-hygroscopicity weighing baseline and withstands the severe exotherm of concentrated sulfuric acid dissolution, it is the preferred reagent form for generating the dibenzoxanthylium cation chromogen required for accurate formaldehyde air monitoring [REFS-1, REFS-2].

pH-Sensitive Azo Dye Intermediate Synthesis

In the synthesis of azo-linked Schiff bases and chromotrope dyes, the mildly acidic solution pH (5.0–6.0) of the monosodium salt prevents the premature oxidation of the peri-diol groups, ensuring higher yields during the alkaline coupling with benzenediazonium chloride derivatives.

Mononuclear Schiff Base Metal Complexation

The precise stoichiometric control afforded by the monosodium salt makes it an ideal precursor for condensation reactions with o-vanillin, forming stable ONO donor set ligands used in the subsequent chelation of Co(II), Cu(II), and Ni(II) transition metals.

Related CAS

148-25-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3888-44-6

General Manufacturing Information

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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